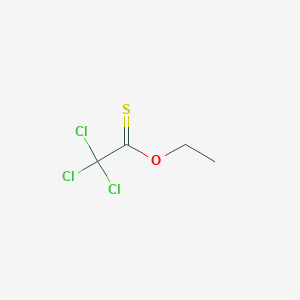![molecular formula C21H37NO B14317811 4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile CAS No. 113267-92-8](/img/structure/B14317811.png)
4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile is a complex organic compound that belongs to the class of substituted cyclohexanes This compound features a unique structure with a hydroxypropyl group, a pentyl group, and a carbonitrile group attached to a bicyclohexane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves multiple steps, starting from simpler cyclohexane derivatives. One common approach is to first prepare the bicyclohexane core through a Diels-Alder reaction, followed by functionalization of the core with the hydroxypropyl, pentyl, and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxypropyl and carbonitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- 1,1-Bis-(4-hydroxy-3-methylphenyl)-cyclohexane
Uniqueness
4-(3-Hydroxypropyl)-4’-pentyl[1,1’-bi(cyclohexane)]-4-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Unlike similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various research and industrial applications.
属性
CAS 编号 |
113267-92-8 |
|---|---|
分子式 |
C21H37NO |
分子量 |
319.5 g/mol |
IUPAC 名称 |
1-(3-hydroxypropyl)-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C21H37NO/c1-2-3-4-6-18-7-9-19(10-8-18)20-11-14-21(17-22,15-12-20)13-5-16-23/h18-20,23H,2-16H2,1H3 |
InChI 键 |
QYTXBKXGOKHJCU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


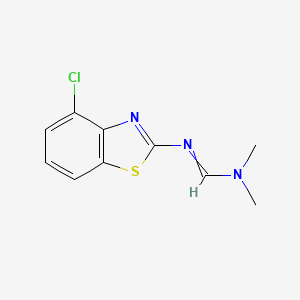
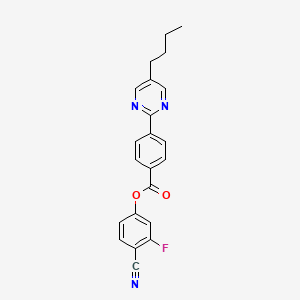
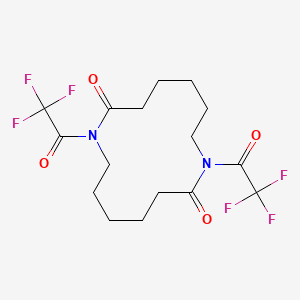

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
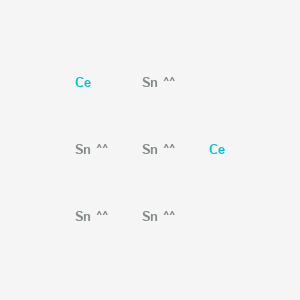
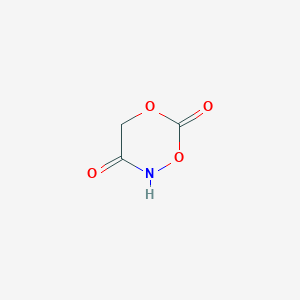
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
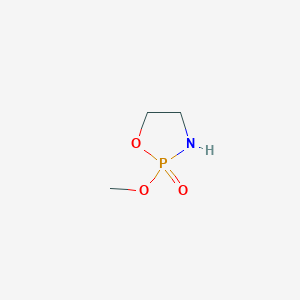
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
